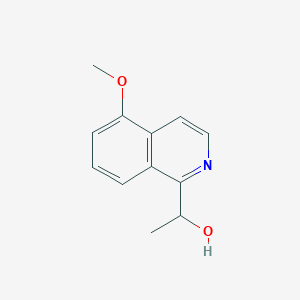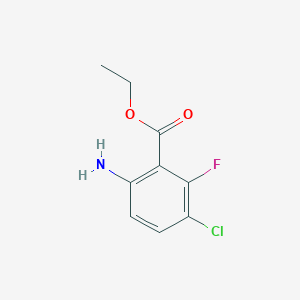
tert-Butyl (S)-3-((2-methoxyphenethyl)amino)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (S)-3-((2-methoxyphenethyl)amino)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a methoxyphenethylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3-((2-methoxyphenethyl)amino)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base to form the tert-butyl ester.
Attachment of the methoxyphenethylamine moiety: This can be done through a nucleophilic substitution reaction where the amine group of the methoxyphenethylamine attacks an electrophilic carbon center on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
tert-Butyl (S)-3-((2-methoxyphenethyl)amino)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学的研究の応用
tert-Butyl (S)-3-((2-methoxyphenethyl)amino)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl (S)-3-((2-methoxyphenethyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The methoxyphenethylamine moiety may interact with neurotransmitter receptors, while the pyrrolidine ring can influence the compound’s binding affinity and selectivity. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and stability.
類似化合物との比較
Similar Compounds
- tert-Butyl (S)-3-((2-hydroxyphenethyl)amino)pyrrolidine-1-carboxylate
- tert-Butyl (S)-3-((2-chlorophenethyl)amino)pyrrolidine-1-carboxylate
- tert-Butyl (S)-3-((2-nitrophenethyl)amino)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (S)-3-((2-methoxyphenethyl)amino)pyrrolidine-1-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This compound’s specific combination of functional groups allows for unique interactions and applications that may not be achievable with similar compounds.
特性
分子式 |
C18H28N2O3 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
tert-butyl (3S)-3-[2-(2-methoxyphenyl)ethylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O3/c1-18(2,3)23-17(21)20-12-10-15(13-20)19-11-9-14-7-5-6-8-16(14)22-4/h5-8,15,19H,9-13H2,1-4H3/t15-/m0/s1 |
InChIキー |
OHHKZDFUTRHVLP-HNNXBMFYSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NCCC2=CC=CC=C2OC |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCCC2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B12956499.png)


![2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12956514.png)


![acetic acid;1,4-dimethyl-5H-(3,4-13C2)pyridino[4,3-b]indol-3-amine](/img/structure/B12956530.png)






![tert-Butyl (5-cyanobicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12956572.png)
